molecular formula C21H30O3 B3025946 9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one CAS No. 1262489-36-0

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one

Cat. No. B3025946
CAS RN: 1262489-36-0
M. Wt: 330.5 g/mol
InChI Key: WELOOUDIAASGHM-AWNIVKPZSA-N
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Description

5-Hydroxymethylfurfural (HMF) is a versatile intermediate that can be further transformed into high value-added chemicals . It’s an organic amine proton acceptor used in the synthesis of surface-active agents and pharmaceuticals .


Synthesis Analysis

HMF derivatives such as 2,5-bis(hydroxymethyl)furan (BHMF) and furandicarboxylic acid (FDCA) are promising alternatives of fossil-based diols and dicarboxylic acids for synthesis of polyesters . A method to synthesize BHMF derivatives from furfural derivatives has been reported .


Molecular Structure Analysis

The molecular structure of HMF includes an aromatic aldehyde, an aromatic alcohol, and a furan ring system .


Chemical Reactions Analysis

HMF can be produced from different kinds of raw biomasses . The transformation of hexoses into furans is very interesting and the furanic products available with this strategy include HMF, 2,5-diformylfuran (DFF), 2,5-furandicarboxylic acid (FDCA), 2,5- bis (hydroxymethyl)furan (BHF), and 2,5-dimethylfuran (DMF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of HMF include a molecular weight of 126.1100 and a chemical structure that is available as a 2D Mol file .

Scientific Research Applications

Crystal Structure and Chemical Interactions

The crystal structure of a compound similar to the queried chemical, composed of a hydroxynaphthyl ring and a trimethoxyphenyl ring, has been analyzed, highlighting the angular inclinations and intramolecular hydrogen bonding within the molecular structure. This compound's crystal packing is characterized by slipped-parallel π–π interactions, contributing to its stacking behavior in the crystalline state (Srividya et al., 2015).

Synthesis and Olfactory Properties

Research has been conducted on the synthesis of seco-theaspiranes, compounds related in structure to the queried chemical, and their pronounced olfactory properties, such as blackcurrant notes. These compounds were synthesized through a sequence of chemical reactions, and modifications in the synthesis process were made to produce oxygenated analogs with varied olfactory characteristics, including woody and patchouli profiles (Kraft, Popaj, & Abate, 2005).

Reactivity and Cyclization Behavior

In a study focusing on the ambident reactivity of certain enaminones and quinones, model compounds structurally related to the queried chemical were synthesized. The findings revealed spontaneous cyclization behaviors and the formation of various complex structures, indicating the intricate reactivity patterns of these compounds (Kuckländer & Lessel, 2000).

Derivatization and Industrial Relevance

The derivatization of compounds similar to the queried chemical has been studied for the production of industrially relevant fatty compounds. These studies involve intricate reactions such as mesylation, demesylation, and condensation, showcasing the potential industrial applications of these chemical transformations (Ahmad & Jie, 2008).

Mechanism of Action

While specific mechanisms of action for the compound you mentioned were not found, it’s worth noting that similar compounds like Tromethamine act as a proton acceptor used for the prevention and correction of metabolic acidosis .

Safety and Hazards

Safety data sheets suggest that similar compounds should be handled with care, using personal protective equipment as required .

Future Directions

There is increasing interest in the upgrading of furfural (FF) and HMF into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The development of new technologies to exploit versatile and renewable biomasses as alternative feedstock for platform chemicals has received more attention than ever .

properties

IUPAC Name

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOOUDIAASGHM-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Reactant of Route 2
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Reactant of Route 3
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Reactant of Route 4
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Reactant of Route 5
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Reactant of Route 6
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one

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